molecular formula C₄₆H₅₆N₄O₉ B030486 Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate CAS No. 68135-16-0

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Cat. No. B030486
CAS RN: 68135-16-0
M. Wt: 809 g/mol
InChI Key: KLFUUCHXSFIPMH-VSBPWMKXSA-N
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Description

This compound represents a complex organic molecule, characterized by a multifaceted molecular structure and significant chemical reactivity.

Synthesis Analysis

The synthesis process for complex molecules like this often involves multi-step organic reactions. For example, Bradbury et al. (1982) described the synthesis of a related compound, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, involving Cope rearrangement and further unsaturation introduced by dichlorodicyanobenzoquinone (Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis

The compound exhibits a complex molecular structure, likely with multiple rings and functional groups. Kurbanova et al. (2009) studied similar molecules and determined their crystal structures via X-ray diffraction, which is a common method for analyzing complex molecular structures (Kurbanova et al., 2009).

Chemical Reactions and Properties

Compounds with multiple functional groups and rings can undergo a variety of chemical reactions. For instance, Bradbury et al. (1982) found that their compound underwent unimolecular skeletal rearrangement and 4 + 2 cycloaddition reactions (Bradbury, Gilchrist, & Rees, 1982).

Physical Properties Analysis

Physical properties like melting point, boiling point, and solubility are influenced by molecular structure. Ganapathy et al. (2013) discussed the crystal structure of a related compound, which can give insights into its physical properties (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).

Chemical Properties Analysis

The chemical properties of such compounds are determined by functional groups and molecular arrangement. For instance, Yu et al. (2003) studied a related compound, focusing on its radiolabeling and biodistribution, revealing insights into its chemical behavior (Yu et al., 2003).

Scientific Research Applications

Crystal Structure Analysis

The compound has been analyzed for its crystal structure, revealing intricate molecular conformations and hydrogen-bonding interactions. Such studies are essential in understanding the molecular architecture and potential interactions of the compound, which could have implications in various fields like material science and drug design. For instance, the study of a structurally similar compound, 18'-epivinblastine, revealed detailed insights into its molecular conformation (Lynch, Stamford, Magnus, & Davis, 1991).

Synthetic Methodologies

Research has focused on synthesizing variants of this compound and studying their rearrangements and reactions. Such synthesis studies are crucial for developing new compounds with potential applications in pharmaceuticals, materials science, and organic chemistry. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate and its subsequent reactions have been explored (Bradbury, Gilchrist, & Rees, 1982).

Biogenic Compounds and Potential Applications

This compound and its derivatives have been studied as part of a broader investigation into biogenic compounds, particularly in their potential use as natural antioxidative and anti-inflammatory agents. Such research contributes to the development of new natural products for pharmaceutical and nutraceutical applications. For instance, biogenic antioxidative and anti-inflammatory aryl polyketides from the venerid bivalve clam Paphia malabarica were explored for their natural antioxidative and anti-inflammatory properties (Joy & Chakraborty, 2017).

Radiolabeling and Drug Development

The compound has been a subject of study in the context of radiolabeling and its potential as a neuroprotective drug. Such studies are vital for the development of new diagnostic and therapeutic agents in medicine. For example, a study on methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate explored its potential as a neuroprotective drug and its biodistribution (Yu et al., 2003).

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38+,39-,40-,43-,44-,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFUUCHXSFIPMH-VSBPWMKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601962
Record name PUBCHEM_20055311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Deoxy Vincristine

CAS RN

68135-16-0
Record name PUBCHEM_20055311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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